Physical and chemical properties of Ramipril-d5
Physical and chemical properties of Ramipril-d5
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Ramipril-d5, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies, and its role in understanding the mechanism of action of its non-deuterated counterpart, Ramipril.
Core Physical and Chemical Properties
Ramipril-d5 is a deuterated analog of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring results in a mass-differentiated compound ideal for use as an internal standard in quantitative analyses by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1][3][4] This isotopic labeling maintains virtually identical chemical behavior to Ramipril.[3]
Quantitative Data Summary
The key physical and chemical properties of Ramipril-d5 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇D₅N₂O₅ | [3][4][5] |
| Molecular Weight | 421.54 g/mol | [3][5] |
| CAS Number | 1132661-86-9 | [3][4][5] |
| Appearance | White Solid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |
| Storage Temperature | -20°C | [5] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat.[6][7][8] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][10]
By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II.[7][11] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[10][11][12] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[10][11]
ACE, also known as kininase II, is responsible for the breakdown of bradykinin, a vasodilator.[6][7][9] Inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect of Ramipril.[7][11]
Experimental Protocols
Synthesis of Ramipril
While specific synthesis protocols for Ramipril-d5 are proprietary, the general synthesis of Ramipril involves a multi-step process. A common approach is the coupling of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This is typically followed by debenzylation to yield Ramipril. For Ramipril-d5, a deuterated phenyl-containing starting material would be used in the synthesis.
A generalized synthetic scheme involves:
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Coupling Reaction: The two key intermediates are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert organic solvent like dichloromethane or ethyl acetate at room temperature.
-
Purification: The resulting intermediate, benzyl ramipril, is purified to remove by-products, such as dicyclohexylurea.
-
Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, to yield the final Ramipril product.
Bioanalytical Method for Quantification of Ramipril using Ramipril-d5
Ramipril-d5 is frequently used as an internal standard for the accurate quantification of Ramipril in biological matrices such as human plasma. A validated liquid chromatography-mass spectrometry (LC-MS) method is a common approach.[13]
Objective: To determine the concentration of Ramipril in human plasma.
Materials:
-
Analytes: Ramipril and Ramipril-d5 (internal standard).
-
Reagents: Methanol, ammonium chloride, acetic acid, analyte-free human plasma.
-
Equipment: HPLC system coupled with a mass spectrometer, analytical column (e.g., ACE C8, 50 mm x 4.6 mm, 5µm), autosampler, centrifuge.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Ramipril and Ramipril-d5 in methanol.
-
Prepare a series of calibration standards by spiking analyte-free human plasma with known concentrations of Ramipril (e.g., 0.2 to 20.0 ng/mL).[13]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (Ramipril-d5).
-
Add a protein precipitating agent, such as methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a reconstitution solution (e.g., water:methanol (80:20, v/v) + 1% acetic acid).[13]
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Monitor the specific mass-to-charge ratio (m/z) transitions for Ramipril and Ramipril-d5.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ramipril to Ramipril-d5 against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Ramipril in the unknown samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ramipril-d5 (1132661-86-9) for sale [vulcanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ramipril-d5 (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]
- 6. Ramipril - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 12. Ramipril (Altace): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. alliedacademies.org [alliedacademies.org]
